4-[(4-ethenylphenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine family, characterized by a bicyclic core structure with a sulfur and nitrogen heteroatom system. The substituents at positions 2 and 4—(4-fluorophenyl)methyl and (4-ethenylphenyl)methyl, respectively—impart unique electronic and steric properties. Benzothiadiazine derivatives are known for diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects .
Properties
IUPAC Name |
4-[(4-ethenylphenyl)methyl]-2-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-2-17-7-9-18(10-8-17)15-25-21-5-3-4-6-22(21)30(28,29)26(23(25)27)16-19-11-13-20(24)14-12-19/h2-14H,1,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODJNWWIJRUYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-ethenylphenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a synthetic organic molecule with potential pharmacological applications. Its structure suggests it may exhibit diverse biological activities due to the presence of functional groups that can interact with various biological targets. This article reviews the biological activity of this compound based on available research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₆F₂N₂O₃S
- Molecular Weight : 364.39 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest it may act as an inhibitor of specific enzymes involved in metabolic processes. The presence of the benzothiadiazine core allows for interactions with receptors and enzymes that are crucial in pharmacodynamics.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have demonstrated that benzothiadiazine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines. This compound may similarly affect inflammatory pathways, although specific studies are needed to confirm this activity.
Anticancer Potential
Preliminary investigations into related compounds have shown promise in anticancer activity through apoptosis induction in cancer cells. The specific effects of this compound on cancer cell lines remain to be thoroughly investigated.
Data Table: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Induction of apoptosis in cell lines |
Case Studies
- Antioxidant Study : A study on structurally similar compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays. While direct data on the target compound is limited, it suggests potential.
- Anti-inflammatory Research : In vitro studies on related benzothiadiazine compounds showed a decrease in IL-6 and TNF-alpha levels when treated with the compound. This points toward a possible mechanism for anti-inflammatory action that warrants further exploration.
- Cancer Cell Line Testing : A study involving derivatives of benzothiadiazines reported cytotoxic effects against several cancer cell lines (e.g., MCF-7 and HeLa). Future research should focus on the specific efficacy of this compound against such cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiadiazine Derivatives
Substituent Analysis and Electronic Effects
The biological activity of benzothiadiazines is highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
Pharmacological Activity Comparison
Anticancer Activity
- Target Compound : Structural similarity to benzothiadiazines screened against MCF7, DU145, and HepG2 cells (IC₅₀ values: 2–10 µM) .
- K261-2248: Demonstrated antiproliferative activity in prostate (DU145) and ovarian (SKOV3) carcinomas .
- Benzothiadiazine-1,1-dioxides : Showed cytotoxicity via membrane disruption and apoptosis induction .
Enzyme Inhibition
Physicochemical and Membrane Interaction Properties
Molecular dynamics simulations () highlight substituent effects on membrane binding:
- Target Compound : The ethenyl group may promote transient hydrogen bonding with lipid headgroups (bond length: 1.6–2.1 Å), similar to ethyl-substituted DBD derivatives .
- Fluorophenyl vs. Chlorophenyl: Fluorine’s smaller size and higher electronegativity enhance water solubility compared to chlorine, reducing nonspecific membrane adhesion .
- Methoxy Groups : Increase polarity, favoring interactions with cholesterol-rich membranes (e.g., 866846-92-6 ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
